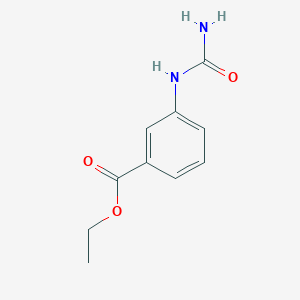

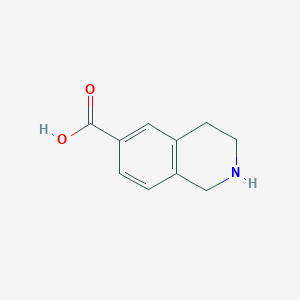

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. It is a nonproteinogenic amino acid derivative that has been found to have physiological roles and effects on the behavior of mice after peripheral injection .

Synthesis Analysis

The synthesis of Tic derivatives has been approached through various methods. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have utilized enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. A novel synthesis route using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the efficient production of Tic derivatives . Additionally, dynamic kinetic resolution has been employed to synthesize enantiomers of related compounds with high enantiopurity .

Molecular Structure Analysis

The molecular structure of Tic and its derivatives has been analyzed using 2D DQF-COSY and 2D NOESY NMR, revealing details about rotational isomerism in the bicyclic amino acid derivatives . This structural information is crucial for understanding the biological activity and for the development of new derivatives suitable for peptide synthesis.

Chemical Reactions Analysis

Tic derivatives undergo various chemical reactions, including decarboxylation, which has been examined in different solvents. For instance, decarboxylation of certain Tic derivatives in acetophenone and benzaldehyde solvents leads to the formation of 4-substituted isoquinoline derivatives . The functionalization of Tic derivatives has also been achieved through reactions such as cyclopropanation and Suzuki-Miyaura cross-coupling, expanding the diversity of the derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tic derivatives are influenced by their constrained structure and the presence of various substituents. These properties are essential for their biological activity and pharmacological potential. For example, some derivatives have been found to transiently increase locomotor activity in mice and are detected in the brain after administration, suggesting their ability to cross the blood-brain barrier .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Therapeutic Potential

Tetrahydroisoquinolines, including derivatives like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, have been identified as a 'privileged scaffold' in medicinal chemistry. This classification is attributed to their broad therapeutic potential across various disease areas. Initially known for neurotoxicity, certain derivatives have been discovered to possess neuroprotective qualities, acting as endogenous Parkinsonism-preventing agents. The anticancer drug trabectedin, featuring this core structure, highlights the scaffold's significance in oncology. THIQ derivatives have shown promise as therapeutic agents against cancer, malaria, and central nervous system disorders, underlining the scaffold's versatility in drug discovery (Singh & Shah, 2017).

Neuroprotection and Anti-addictive Properties

The neuroprotective and anti-addictive properties of specific tetrahydroisoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied. These derivatives demonstrate significant potential in treating neurodegenerative diseases and substance addiction, providing a foundation for developing new treatments. Their mechanisms include MAO inhibition, free radical scavenging, and modulation of the monoaminergic and glutamatergic systems (Antkiewicz‐Michaluk et al., 2018).

Synthesis of Physiologically Active Compounds

Radical cyclizations, essential for constructing carbo- and heterocyclic compounds, including natural products, have been effectively applied to synthesize tetrahydroisoquinoline derivatives. This approach has facilitated the development of materials with significant therapeutic importance, showcasing the scaffold's utility in synthesizing physiologically active compounds. The ability to control the regiochemistry of radical cyclizations has been crucial in these syntheses, exemplifying the chemical versatility of tetrahydroisoquinoline derivatives (Ishibashi & Tamura, 2004).

Safety and Hazards

The safety information available indicates that 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it is harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities

Biochemical Pathways

Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders .

Result of Action

Thiq-based compounds are known to exert diverse biological activities, suggesting that they likely have multiple molecular and cellular effects .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMYLDYQDFRTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619469 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

CAS RN |

933752-32-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (31) significant in the context of Lifitegrast production?

A: The research paper highlights the importance of compound 31 as a key intermediate in a novel synthetic route for Lifitegrast []. This compound shares the core structure of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is crucial for the biological activity of Lifitegrast. The synthesis of 31 is considered advantageous as it avoids harsh reaction conditions previously employed, leading to a more efficient and higher-yielding process for Lifitegrast production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

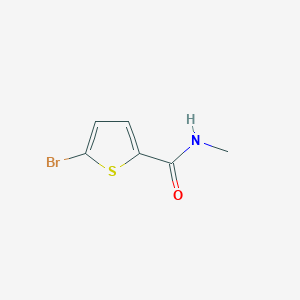

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)